![molecular formula C17H21NS B1523236 N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine CAS No. 1152881-01-0](/img/structure/B1523236.png)
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Übersicht
Beschreibung
“N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” is a chemical compound with the molecular formula C17H21NS. It has a molecular weight of 271.42 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” consists of a cyclohexanamine group attached to a phenylthiophen group via a methylene bridge . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the available information.Physical And Chemical Properties Analysis
“N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not provided in the available information.Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Research includes the development of analytical methods for identifying and quantifying psychoactive substances in biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, using various analytical techniques and developed a robust method for their determination in blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) with ultraviolet detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Organic Light-Emitting Diodes (OLEDs)
In material science, Tsuboyama et al. (2003) explored the phosphorescence properties of homoleptic cyclometalated iridium(III) complexes for application in OLEDs. These studies provide insights into the luminescence properties of compounds with structural similarities to N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine, highlighting their potential in developing highly efficient red phosphorescent materials for OLED applications (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).
Pharmacological Research
Pharmacological studies have explored the activities of similar compounds, assessing their potential in treating various diseases. For example, Baba et al. (1990) investigated novel 6-substituted acyclouridine derivatives for their activities against the human immunodeficiency virus (HIV), showcasing the broader pharmacological research context in which N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine derivatives could be studied (Baba, De Clercq, Iida, Tanaka, Nitta, Ubasawa, Takashima, Sekiya, Umezu, & Nakashima, 1990).
Eigenschaften
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS/c1-3-7-14(8-4-1)17-12-11-16(19-17)13-18-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXNFHTCDYOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



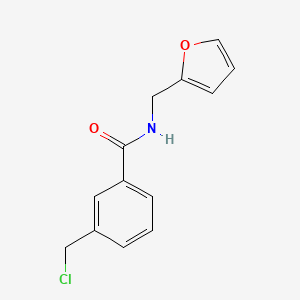
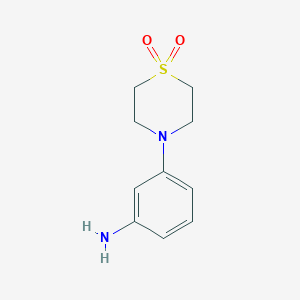
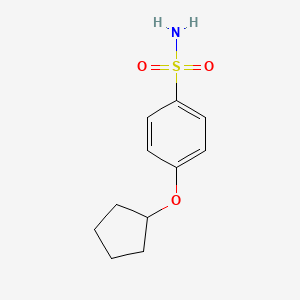
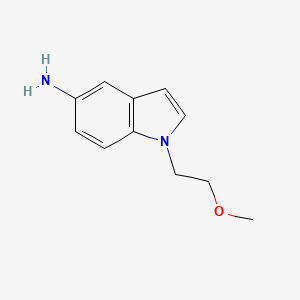
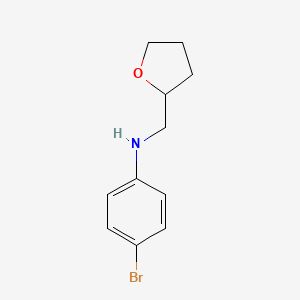
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
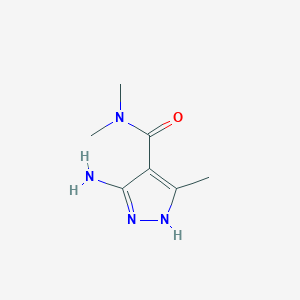
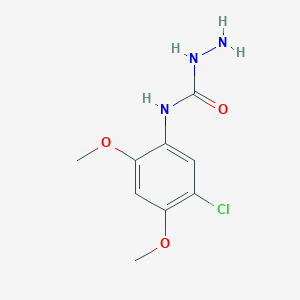
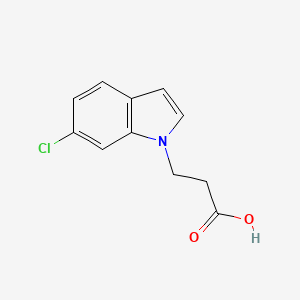
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)